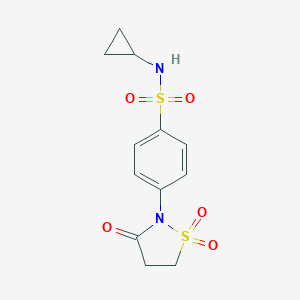![molecular formula C18H24N4O2 B241043 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one, commonly known as MPP, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of MPP is not fully understood. However, it is believed that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to the antidepressant and anxiolytic effects of the compound.
Biochemical and physiological effects:
MPP has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. MPP has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
Advantages and Limitations for Lab Experiments
MPP has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a suitable candidate for scientific research studies. However, MPP has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are various future directions for the scientific research of MPP. One potential direction is to study the compound's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to study the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for depression and anxiety. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for MPP in various applications.
Conclusion:
In conclusion, MPP is a synthetic compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has various advantages and limitations for lab experiments, and there are various future directions for the scientific research of the compound. Further studies are needed to fully understand the mechanism of action of MPP and its potential use in the treatment of various neurological disorders.
Synthesis Methods
MPP can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with propyl isocyanate in the presence of a base. The reaction results in the formation of MPP, which can be purified through column chromatography. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MPP has been extensively studied for its potential use in the field of medicine. The compound has shown promising results in various scientific research studies, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
InChI Key |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



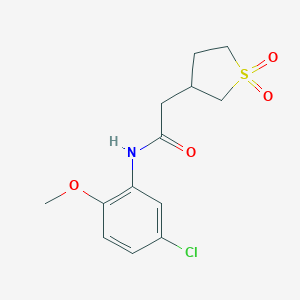
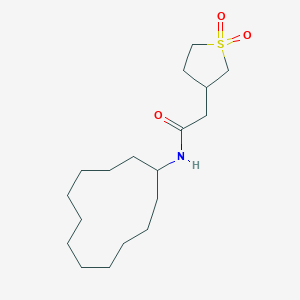
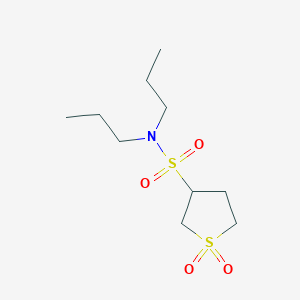
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
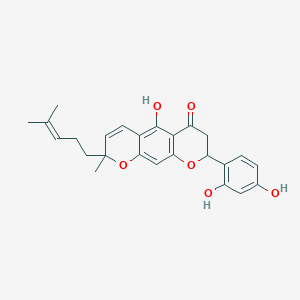
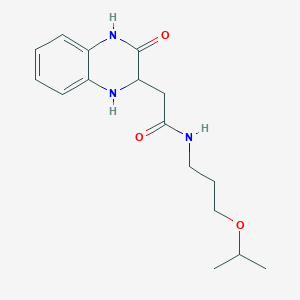
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
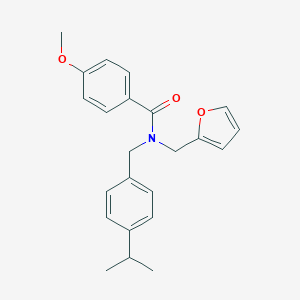
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
